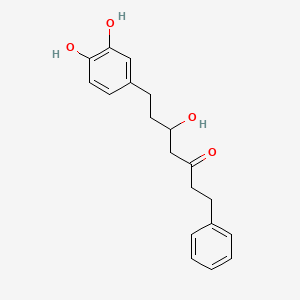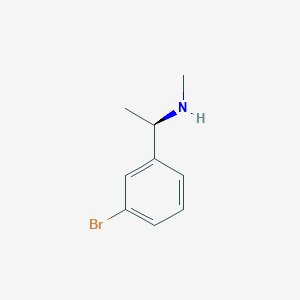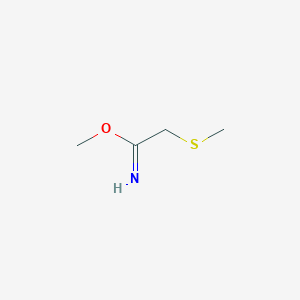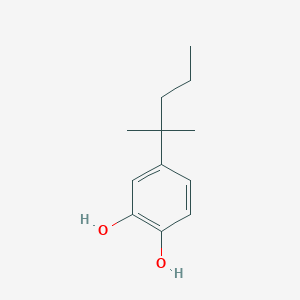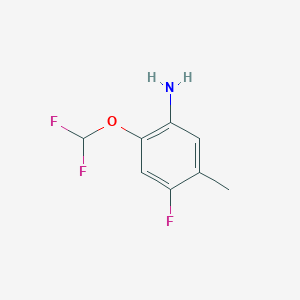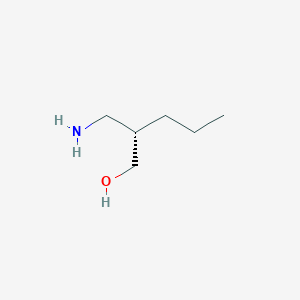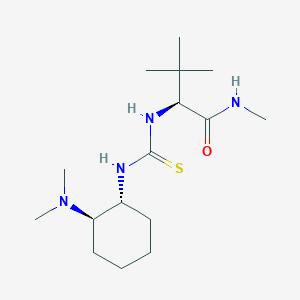
(S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thioureido group, a cyclohexyl ring, and a dimethylamino group, making it an interesting subject for chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thioureido group and the introduction of the dimethylamino group onto the cyclohexyl ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques to enhance reaction efficiency and minimize waste.
化学反应分析
Types of Reactions
(S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the thioureido group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
科学研究应用
(S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: The compound could be explored for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of (S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets. The thioureido group and the dimethylamino group play crucial roles in binding to these targets and modulating their activity. The compound may affect various pathways, depending on the specific context in which it is used.
相似化合物的比较
Similar Compounds
Some similar compounds include:
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- Other thiourea derivatives with similar structural motifs
Uniqueness
What sets (S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide apart is its unique combination of functional groups and stereochemistry, which may confer distinct properties and reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C16H32N4OS |
|---|---|
分子量 |
328.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(1R,2R)-2-(dimethylamino)cyclohexyl]carbamothioylamino]-N,3,3-trimethylbutanamide |
InChI |
InChI=1S/C16H32N4OS/c1-16(2,3)13(14(21)17-4)19-15(22)18-11-9-7-8-10-12(11)20(5)6/h11-13H,7-10H2,1-6H3,(H,17,21)(H2,18,19,22)/t11-,12-,13-/m1/s1 |
InChI 键 |
HJPRLRWXYBCUEN-JHJVBQTASA-N |
手性 SMILES |
CC(C)(C)[C@@H](C(=O)NC)NC(=S)N[C@@H]1CCCC[C@H]1N(C)C |
规范 SMILES |
CC(C)(C)C(C(=O)NC)NC(=S)NC1CCCCC1N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12956670.png)


